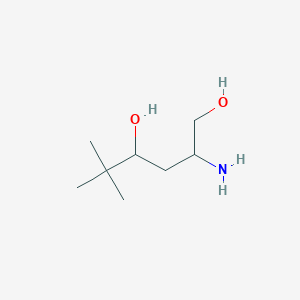

2-Amino-5,5-dimethylhexane-1,4-diol

Description

Overview of Amino Diol Chemistry and Significance in Organic and Biological Sciences

Amino diols are organic compounds that contain both an amino group (-NH₂) and two hydroxyl (-OH) groups. wikipedia.org This combination of functional groups imparts a unique blend of physical and chemical properties, making them versatile building blocks in organic synthesis and crucial components in various biological processes.

In organic synthesis, the dual functionality of amino diols allows them to serve as precursors for a wide array of more complex molecules. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and ether formation, while the amino group can participate in amide bond formation, alkylation, and other nitrogen-based transformations. wikipedia.org This versatility makes them indispensable in the construction of chiral ligands for asymmetric catalysis and as key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net

From a biological perspective, the amino diol motif is found in the backbone of numerous naturally occurring and synthetic molecules with significant therapeutic properties. csic.es For instance, they are integral to the structure of sphingolipids, which are critical for cell signaling, growth, and differentiation. beilstein-journals.org The well-known immunosuppressant drug Fingolimod (FTY720) is an analog of a sphingosine, highlighting the therapeutic potential of molecules containing the 2-amino-1,3-diol moiety. beilstein-journals.org Furthermore, amino diols are present in various antibiotics, antitumor agents, and enzyme inhibitors. csic.es

Structural Characteristics and Unique Features of 2-Amino-5,5-dimethylhexane-1,4-diol

2-Amino-5,5-dimethylhexane-1,4-diol is a specific amino diol with the chemical formula C₈H₁₉NO₂. nih.gov Its structure is characterized by a six-carbon hexane (B92381) backbone. An amino group is attached to the second carbon atom, and hydroxyl groups are located on the first and fourth carbon atoms. A distinctive feature of this molecule is the presence of two methyl groups on the fifth carbon, creating a bulky tert-butyl group.

The presence of both polar (amino and hydroxyl) and nonpolar (the hexane backbone and dimethyl groups) regions within the same molecule gives 2-Amino-5,5-dimethylhexane-1,4-diol amphiphilic character. This dual nature can influence its solubility and its interactions with other molecules. The stereochemistry of the molecule is also a critical aspect, as the carbon atoms at positions 2 and 4 are chiral centers. This means that 2-Amino-5,5-dimethylhexane-1,4-diol can exist as multiple stereoisomers, each with potentially different biological activities and chemical properties.

Interactive Data Table: Properties of 2-Amino-5,5-dimethylhexane-1,4-diol

| Property | Value | Source |

| IUPAC Name | 2-amino-5,5-dimethylhexane-1,4-diol | sigmaaldrich.com |

| Molecular Formula | C₈H₁₉NO₂ | nih.gov |

| Molecular Weight | 161.24 g/mol | sigmaaldrich.com |

| CAS Number | 1803566-04-2 | nih.govsigmaaldrich.com |

| Physical Form | oil | sigmaaldrich.com |

| InChI Key | GRCRCCUSCPIVLC-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Context and Evolution of Research on 2-Amino-5,5-dimethylhexane-1,4-diol and Related Amino Diols

Research into amino diols has a rich history, driven by their presence in biologically important molecules and their utility in synthesis. The study of sphingosine, a fundamental component of sphingolipids, dates back to the 19th century and laid the groundwork for understanding the role of 2-amino-1,3-diols in biology. beilstein-journals.org Over the decades, the focus has expanded to include a vast array of natural and synthetic amino diols.

The development of stereoselective synthetic methods has been a major theme in amino diol research. beilstein-journals.org Given the importance of stereochemistry in biological activity, chemists have devised numerous strategies to control the three-dimensional arrangement of the amino and hydroxyl groups. These methods often employ chiral catalysts or starting materials derived from natural sources. beilstein-journals.orgresearchgate.net

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral amino diols. csic.es Enzymes such as aldolases and imine reductases can be used to construct these molecules with high stereoselectivity under mild reaction conditions. csic.es This approach offers a more sustainable alternative to traditional chemical methods. The evolution of metabolic engineering has also enabled the production of various diols from renewable resources like glucose, with research extending to the biosynthesis of amino alcohols from diols. nih.govrsc.org While specific historical research on 2-Amino-5,5-dimethylhexane-1,4-diol is not extensively documented in publicly available literature, its study falls within the broader and ongoing efforts to synthesize and characterize novel amino diols for potential applications in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,5-dimethylhexane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCRCCUSCPIVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5,5 Dimethylhexane 1,4 Diol and Its Derivatives

Established and Proposed Synthetic Routes for 2-Amino-5,5-dimethylhexane-1,4-diol

The synthesis of 2-Amino-5,5-dimethylhexane-1,4-diol can be approached through both stepwise and one-pot strategies, primarily revolving around the formation of a key β-hydroxy ketone intermediate.

Stepwise Synthesis Approaches to the 2-Amino-5,5-dimethylhexane-1,4-diol Skeleton

A plausible and logical stepwise synthesis of 2-Amino-5,5-dimethylhexane-1,4-diol commences with a suitable precursor, 5,5-dimethylhexane-2,4-dione (B1585119). This dione (B5365651) can be synthesized through methods such as the condensation of acetone (B3395972) with diethyl malonate. ontosight.ai The subsequent steps would involve selective reduction and amination.

Step 1: Synthesis of the Precursor 5,5-Dimethylhexane-2,4-dione The synthesis of the β-diketone, 5,5-dimethylhexane-2,4-dione, is a crucial initial step. One common method involves the Claisen condensation of a ketone with an ester. For instance, the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with an acetylating agent like ethyl acetate (B1210297) in the presence of a strong base would yield the desired dione.

Step 2: Selective Reduction of the Dione With the dione in hand, the next challenge is the selective reduction of one of the carbonyl groups to a hydroxyl group, yielding 4-hydroxy-5,5-dimethylhexan-2-one. The selective mono-reduction of 1,3-diones can be a challenging transformation. researchgate.net However, methods utilizing specific reducing agents under controlled conditions can achieve this. For example, the use of sodium borohydride (B1222165) (NaBH₄) at low temperatures can favor the mono-reduction product. Organocatalytic methods using P-chiral phosphinamides have also been shown to be effective for the desymmetric enantioselective reduction of cyclic 1,3-diketones, which could be adapted for this substrate. acs.org

Step 3: Reductive Amination of the β-Hydroxy Ketone The final step in this proposed sequence is the reductive amination of the β-hydroxy ketone, 4-hydroxy-5,5-dimethylhexan-2-one. This transformation introduces the amine functionality and simultaneously reduces the remaining carbonyl group to the second hydroxyl group. This can be achieved using an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. nih.govorganic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Synthesis of 5,5-dimethylhexane-2,4-dione | Pinacolone, Ethyl acetate, Strong base (e.g., NaH) |

| 2 | Selective mono-reduction | 5,5-Dimethylhexane-2,4-dione, NaBH₄ (low temp.) or organocatalyst |

| 3 | Reductive amination | 4-Hydroxy-5,5-dimethylhexan-2-one, NH₃, NaBH₃CN or H₂/Catalyst |

One-Pot Synthetic Strategies for Amino Diol Formation

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A potential one-pot approach to 2-Amino-5,5-dimethylhexane-1,4-diol could involve the in-situ formation of the β-hydroxy ketone followed by reductive amination. While a direct one-pot synthesis from simple precursors to the target molecule is not explicitly documented, related methodologies for γ-amino alcohols suggest its feasibility. For instance, tandem aza-Michael addition-asymmetric transfer hydrogenation processes have been developed for the synthesis of chiral γ-secondary amino alcohols from enones and amines. organic-chemistry.org Adapting such a strategy would require starting with an appropriate α,β-unsaturated ketone.

Another conceptual one-pot approach could involve the direct reductive amination of the dione precursor, 5,5-dimethylhexane-2,4-dione. This would necessitate a highly selective catalytic system capable of differentiating between the two carbonyl groups and facilitating both reduction and amination in a controlled manner.

Stereoselective Synthesis of Amino Diol Motifs Relevant to 2-Amino-5,5-dimethylhexane-1,4-diol

The presence of two stereocenters in 2-Amino-5,5-dimethylhexane-1,4-diol (at C2 and C4) means that stereoselective synthesis is crucial for obtaining specific diastereomers and enantiomers.

Chiral Auxiliary-Mediated and Catalytic Asymmetric Transformations

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. diva-portal.org In the context of synthesizing the target amino diol, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amino and hydroxyl groups. For example, a chiral auxiliary could be used to control the diastereoselective reduction of the β-hydroxy ketone intermediate or the diastereoselective addition of a nitrogen nucleophile.

Catalytic asymmetric hydrogenation of β-keto esters and β-diketones is a powerful tool for producing chiral β-hydroxy esters and anti-1,3-diols with high enantiomeric purity. acs.orgacs.org Ruthenium-based catalysts with chiral diphosphine ligands are particularly effective. acs.org This methodology could be applied to the asymmetric reduction of 5,5-dimethylhexane-2,4-dione to generate a chiral β-hydroxy ketone, which would then set the stereochemistry for the subsequent reductive amination. The diastereoselectivity of the final reduction can often be controlled by the choice of reducing agent and reaction conditions, with some methods favoring the syn and others the anti product. For example, directed reductive amination of β-hydroxy ketones using Ti(iOPr)₄ has been shown to produce syn-1,3-amino alcohols stereoselectively. nih.govorganic-chemistry.org Conversely, methods for the diastereoconvergent synthesis of anti-1,2-amino alcohols have also been reported, which could be conceptually extended to 1,4-amino alcohols. rsc.orgrsc.org

| Method | Catalyst/Auxiliary | Potential Application |

| Asymmetric Hydrogenation | Ru-BINAP complexes | Enantioselective reduction of 5,5-dimethylhexane-2,4-dione |

| Chiral Auxiliary | Evans oxazolidinones | Diastereoselective alkylation or reduction of a precursor |

| Directed Reductive Amination | Ti(iOPr)₄ | Diastereoselective synthesis of syn-2-amino-5,5-dimethylhexane-1,4-diol |

Biocatalytic and Enzymatic Approaches for Stereoselective Amino Diol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are capable of catalyzing the asymmetric amination of ketones with high enantioselectivity. rsc.orgfrontiersin.orgresearchgate.netacs.org

A biocatalytic approach to 2-Amino-5,5-dimethylhexane-1,4-diol could involve the use of an engineered amine dehydrogenase or a transaminase for the reductive amination of 4-hydroxy-5,5-dimethylhexan-2-one. frontiersin.org The stereochemical outcome would be determined by the specific enzyme used, as different enzymes can exhibit opposite enantioselectivities. For instance, ω-transaminases have been successfully used for the asymmetric amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. frontiersin.org

Furthermore, enzyme cascades have been developed for the synthesis of amino diols. A three-component strategy combining a biocatalytic aldol (B89426) reaction with a reductive amination catalyzed by an imine reductase (IRED) has been reported for the stereoselective synthesis of amino-diols and amino-polyols. nih.gov This approach could be adapted by using an appropriate aldehyde and hydroxy ketone as starting materials.

Precursor Chemistry and Derivatization Strategies involving 2-Amino-5,5-dimethylhexane-1,4-diol

The amino and diol functionalities in 2-Amino-5,5-dimethylhexane-1,4-diol allow for a variety of derivatization reactions, which are important for its use as a building block in further synthetic endeavors.

Protection Strategies: Due to the presence of multiple reactive functional groups, selective protection is often necessary. The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The hydroxyl groups can be protected as ethers (e.g., silyl (B83357) ethers) or acetals. The choice of protecting group depends on the desired reaction conditions for subsequent steps. For 1,2- and 1,3-diols, cyclic acetals such as acetonides or benzylidene acetals are commonly used for protection. organic-chemistry.orgchem-station.com

Formation of Oxazolidines: The 1,2-amino alcohol moiety within the target molecule can react with aldehydes or ketones to form oxazolidine (B1195125) rings. nih.govtandfonline.comacs.orglew.ro This reaction is often reversible and can be used as a method of protection or as a way to introduce further complexity into the molecule. The stereochemistry of the newly formed C2 of the oxazolidine ring can sometimes be controlled.

Chemical Transformations from Key Intermediates (e.g., from 2,5-dimethylhexane-2,5-diol)

The synthesis of 2-Amino-5,5-dimethylhexane-1,4-diol can be envisioned through multi-step transformations starting from readily available precursors. A key and logical intermediate for such a synthesis is 2,5-dimethylhexane-2,5-diol. This symmetrical tertiary diol serves as a foundational building block for constructing the carbon skeleton of the target molecule. nih.gov

While a direct, single-step conversion from 2,5-dimethylhexane-2,5-diol to 2-Amino-5,5-dimethylhexane-1,4-diol is not prominently described, plausible synthetic routes can be devised based on established organic transformations. The reactivity of 2,5-dimethylhexane-2,5-diol has been explored in various contexts, particularly in acid-catalyzed reactions. For instance, it readily undergoes cyclization in the presence of an acid catalyst to form 2,2,5,5-tetramethyloxolane (also known as 2,2,5,5-tetrahydrofuran). This reactivity highlights the potential to use the diol as a precursor for heterocyclic systems.

Furthermore, 2,5-dimethylhexane-2,5-diol has been utilized as an alkylating agent under acidic conditions, such as with perchloric acid, to react with various nitrogen-containing nucleophiles. researchgate.net It has been shown to alkylate bistetrazoles and 3-amino-1,2,4-triazole, leading to the formation of complex macrocyclic and heterocyclic structures. researchgate.net These reactions demonstrate the feasibility of forming C-N bonds by leveraging the carbocation intermediates generated from the diol.

A hypothetical pathway to 2-Amino-5,5-dimethylhexane-1,4-diol could involve a series of steps starting with the selective oxidation of one of the hydroxyl groups of 2,5-dimethylhexane-2,5-diol to a ketone. This resulting ketol could then undergo reductive amination, a common method for converting ketones into amines, to introduce the amino group. Subsequent chemical manipulations would be required to achieve the final 1,4-diol structure.

The synthesis of the precursor, 2,5-dimethylhexane-2,5-diol, is well-established and can be achieved through several methods, including the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (B86746) over nickel or platinum catalysts. nih.govorgsyn.org

Table 1: Potential Synthetic Transformations and Reactions of 2,5-dimethylhexane-2,5-diol

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Cyclization | Acid catalyst | Substituted Oxolane | |

| Cycloalkylation | Perchloric Acid | N-alkylated heterocycles | researchgate.net |

| Hydrogenation (of precursor) | Nickel or Platinum catalyst | 2,5-dimethylhexane-2,5-diol | orgsyn.org |

| Reductive Amination (of a keto-intermediate) | Reducing agents (e.g., NaBH₄, LiAlH₄) | Amine |

Synthesis of Analogs and Structurally Modified Derivatives of 2-Amino-5,5-dimethylhexane-1,4-diol

The synthesis of analogs and structurally modified derivatives of 2-Amino-5,5-dimethylhexane-1,4-diol involves a variety of synthetic strategies, often tailored to the specific structural features desired in the final molecule. Research into related compounds provides insight into how the core structure can be altered.

One approach involves the modification of related hexane (B92381) backbones. For example, the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate has been achieved from 1,6-hexanediamine, carbon dioxide, and methanol (B129727) over ceria catalysts, offering a route to carbamate (B1207046) derivatives from a diamine precursor. acs.org This highlights a method for introducing functional groups at the termini of a hexane chain.

The synthesis of more complex analogs often starts from different precursors. For instance, novel analogs of bexarotene, which contains a pentamethyl-tetrahydronaphthyl ring system, have been prepared. mdpi.com The synthetic schemes for these compounds involve multi-step sequences, including Wittig reactions to form alkenes from ketone intermediates and subsequent saponification to yield the final carboxylic acid analogs. mdpi.com These methods demonstrate how complex side chains and ring systems can be constructed and modified.

Furthermore, the synthesis of β-aminodiol derivatives has been accomplished in a single step through the aminolysis of an oxirane with an amine, such as benzylamine. bohrium.com This method provides a direct route to compounds containing the β-aminodiol moiety, a key structural feature of the target compound's family.

The table below summarizes various synthetic approaches to create analogs and derivatives that share structural motifs with 2-Amino-5,5-dimethylhexane-1,4-diol.

Table 2: Synthetic Methods for Analogs and Derivatives

| Analog/Derivative Type | Synthetic Method | Key Intermediates/Reagents | Reference |

| Dicarbamates | One-pot reaction | Diamine, CO₂, Methanol, CeO₂ catalyst | acs.org |

| Rexinoid Analogs (e.g., Bexarotene analogs) | Wittig Reaction and Saponification | Ketones, Triphenylphosphonium methylide | mdpi.com |

| Tertiary β-aminodiols | Aminolysis of an oxirane | Oxirane, Benzylamine | bohrium.com |

| N,N'-alkylene-bridged bis(tetrazole) | Regioselective N2-alkylation | 5-(2-pyridyl)tetrazole, 2,5-dimethylhexane-2,5-diol, Perchloric acid | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5,5 Dimethylhexane 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Amino-5,5-dimethylhexane-1,4-diol in solution. Both ¹H and ¹³C NMR are fundamental for establishing the carbon skeleton and the placement of functional groups. The presence of two stereocenters at the C2 and C4 positions introduces diastereotopicity and prochirality, which can be resolved by NMR. acs.orgacs.org

A hypothetical ¹H and ¹³C NMR data table illustrates the expected chemical shifts for the compound. The precise values can vary based on solvent and temperature.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| 1 | ~3.5-3.7 | ~65-68 | -CH₂OH |

| 2 | ~3.0-3.3 | ~55-58 | -CH(NH₂) |

| 3 | ~1.5-1.8 | ~38-42 | -CH₂- |

| 4 | ~3.8-4.1 | ~75-78 | -CH(OH) |

| 5 | - | ~34-36 | Quaternary C |

| 6, 7, 8 | ~0.9-1.0 | ~25-28 | tert-Butyl methyls |

| -NH₂ | Variable | - | Broad singlet |

| -OH (C1) | Variable | - | Broad singlet/triplet |

| -OH (C4) | Variable | - | Broad singlet/doublet |

Advanced NMR Techniques for Stereochemical Determination

To fully assign the structure and determine the relative stereochemistry of the two chiral centers (C2 and C4), advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the -CH(NH₂)-CH₂-CH(OH)- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon, enabling unambiguous assignment of the ¹³C spectrum.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity of protons. This data is critical for determining the relative configuration of the diastereomers (e.g., syn vs. anti) by analyzing the spatial relationships between the protons on C2 and C4.

For determining the absolute configuration or analyzing enantiomeric excess, chiral solvating agents (CSAs) like (S)-1,1'-binaphthyl-2,2'-diol can be used. researchgate.net The formation of diastereomeric complexes with the CSA induces separate signals for the enantiomers, allowing for their quantification. researchgate.net

Solvent Effects on Spectroscopic Signatures of Amino Diols

The choice of solvent significantly impacts the NMR spectrum of amino diols, particularly the chemical shifts of labile protons (OH and NH₂). unn.edu.ng This is due to variations in solvent polarity, viscosity, and hydrogen bonding capabilities. unn.edu.ngthieme-connect.denih.gov

Non-polar solvents (e.g., CDCl₃): In a solvent like chloroform-d, intramolecular hydrogen bonding between the hydroxyl and amino groups is more likely. The chemical shifts of OH and NH protons are typically observed at a higher field (lower ppm). thieme-connect.de

Polar Aprotic Solvents (e.g., DMSO-d₆): In dimethyl sulfoxide-d₆, a strong hydrogen bond acceptor, intermolecular hydrogen bonds form between the solute (OH, NH₂) and the solvent. This deshields the protons, causing their signals to shift significantly downfield. unn.edu.ngresearchgate.net The exchange rate of these protons also tends to be slower, sometimes allowing for the observation of coupling to adjacent C-H protons.

Polar Protic Solvents (e.g., D₂O or CD₃OD): In deuterated water or methanol (B129727), the labile OH and NH₂ protons will rapidly exchange with deuterium (B1214612) from the solvent, causing their signals to broaden or disappear entirely from the ¹H NMR spectrum.

| Solvent | Expected OH/NH₂ Proton Shift (ppm) | Interaction Type |

| CDCl₃ | Lower field (e.g., 2-5 ppm) | Favors intramolecular H-bonding |

| DMSO-d₆ | Higher field (e.g., 4-9 ppm) | Strong intermolecular H-bonding with solvent |

| D₂O | Signal disappears | Rapid H/D exchange |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of 2-Amino-5,5-dimethylhexane-1,4-diol. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₉NO₂. nih.gov The predicted monoisotopic mass is 161.141578849 Da. nih.govuni.lu

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show prominent pseudomolecular ions. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.14887 |

| [M+Na]⁺ | 184.13081 |

| [M+K]⁺ | 200.10475 |

| [M-H]⁻ | 160.13431 |

Under harder ionization conditions like Electron Ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom (at C2) or the oxygen atom (at C4), leading to the formation of stable iminium or oxonium ions.

Dehydration: Loss of one or two molecules of water (H₂O, mass 18) from the diol structure.

Loss of the tert-butyl group: Cleavage resulting in the loss of a C₄H₉ radical (mass 57).

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-Amino-5,5-dimethylhexane-1,4-diol can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration of each stereocenter (C2 and C4), defining the molecule as (2R,4R), (2S,4S), (2R,4S), or (2S,4R). This is often achieved using anomalous dispersion effects if a heavy atom is present or by crystallizing the compound as a salt with a chiral counter-ion of known absolute configuration.

While no specific crystal structure for 2-Amino-5,5-dimethylhexane-1,4-diol was found in the searched literature, studies on related molecules like 2,5-dimethylhexane-2,5-diol have successfully used this method to confirm molecular structures. researchgate.netmdpi.com This indicates the feasibility of applying the technique to the title compound, which would definitively elucidate its solid-state conformation and absolute stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds. The IR spectrum of 2-Amino-5,5-dimethylhexane-1,4-diol would be characterized by the following absorption bands:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohols/Amines | O-H, N-H stretch | 3200-3600 | Broad, strong signals due to hydrogen bonding |

| Alkane | C-H stretch | 2850-3000 | Strong, sharp signals |

| Amine | N-H bend | 1550-1650 | Moderate signal |

| Alcohol | C-O stretch | 1050-1200 | Strong signal |

The broadness of the O-H and N-H stretching bands is a key indicator of extensive hydrogen bonding in the sample. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For absorption to occur in the typical UV-Vis range (200-800 nm), a molecule generally requires a chromophore, such as a conjugated π-system or an aromatic ring.

2-Amino-5,5-dimethylhexane-1,4-diol is a saturated aliphatic amino alcohol and lacks any such chromophore. Therefore, it is not expected to exhibit significant absorbance in the UV-Vis spectrum and is considered "UV transparent." This technique would not be a primary method for its characterization unless the molecule is first derivatized with a UV-active tag.

Computational Investigations of 2 Amino 5,5 Dimethylhexane 1,4 Diol

Quantum Mechanical (QM) and Molecular Mechanical (MM) Studies

Electronic Structure Calculations and Energetics of 2-Amino-5,5-dimethylhexane-1,4-diol

No published studies were identified that detail the electronic structure or energetics of 2-Amino-5,5-dimethylhexane-1,4-diol. Such calculations would typically involve determining orbital energies, electron density distribution, and the molecule's total energy, providing insight into its stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations of 2-Amino-5,5-dimethylhexane-1,4-diol

There is no available research on the conformational analysis or molecular dynamics simulations of 2-Amino-5,5-dimethylhexane-1,4-diol. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, while molecular dynamics simulations would provide information about its dynamic behavior over time.

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Parameters and Chemical Shifts (e.g., NMR chemical shifts)

No literature exists that applies Density Functional Theory (DFT) to predict the spectroscopic parameters of 2-Amino-5,5-dimethylhexane-1,4-diol. DFT calculations are a powerful tool for predicting NMR chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. Without such studies, the theoretical spectroscopic profile of this compound remains unknown.

Elucidation of Reaction Pathways and Transition States

There are no computational studies elucidating the reaction pathways or transition states involving 2-Amino-5,5-dimethylhexane-1,4-diol. This type of investigation would be crucial for understanding its synthesis, degradation, or potential mechanisms of action in a biological or chemical system.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A search for molecular docking or molecular dynamics simulation studies investigating the interaction of 2-Amino-5,5-dimethylhexane-1,4-diol with any biological target yielded no results. These computational techniques are vital in drug discovery and molecular biology for predicting the binding affinity and mode of interaction between a small molecule and a protein.

Computer-Aided De Novo Design and Virtual Screening Approaches Utilizing Amino Diol Scaffolds

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and resources required for the discovery of new therapeutic agents. researchgate.net Among the various CADD techniques, de novo design and virtual screening are powerful methods for identifying and optimizing novel lead compounds. nih.govnih.gov These approaches are particularly relevant when exploring the potential of specific chemical frameworks, such as the amino diol scaffold, which is the core structure of 2-amino-5,5-dimethylhexane-1,4-diol.

The amino diol motif is a recognized pharmacophore in medicinal chemistry, notably in the design of aspartyl protease inhibitors. researchgate.netnih.gov Its structure can effectively mimic the transition state of peptide bond hydrolysis, allowing it to bind with high affinity to the active sites of enzymes like HIV protease. researchgate.netacs.org Computational methods leverage this structural advantage to design and identify potent and selective inhibitors.

De novo drug design involves the creation of novel molecular structures from the ground up, either by assembling small molecular fragments or by generating structures within the constraints of a target's binding site. nih.govmdpi.com Algorithms can utilize a starting scaffold, such as an amino diol, and systematically add chemical moieties to generate a library of new compounds. nih.gov These computationally generated molecules are then evaluated for their predicted binding affinity, stability, and drug-like properties, often guided by principles like Lipinski's "rule of five". researchgate.netmdpi.com For example, research into HIV-1 protease inhibitors has employed de novo strategies to build focused compound libraries based on promising fragments, demonstrating the power of this approach to generate novel chemical entities. mdpi.com

Virtual screening is a computational technique used to search vast libraries of existing compounds to find molecules that are likely to bind to a specific biological target. youtube.comnih.gov This process can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. nih.gov Compounds from a database are computationally "docked" into the active site of the protein, and their binding potential is scored based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding free energy. mdpi.commdpi.com

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS uses the chemical structure of known active molecules as a template. nih.govmdpi.com The principle is that molecules structurally similar to a known active ligand are also likely to be active. youtube.com

In the context of amino diol scaffolds, a virtual screening campaign might search large chemical databases for molecules containing this core structure. These hits would then be computationally docked into a target enzyme to predict their binding mode and affinity. Research has successfully used virtual screening to identify novel inhibitors for various targets. For instance, a study to find inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2) identified a potent hit, 4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol, which served as a scaffold for the subsequent design of even more powerful inhibitors. mdpi.com

The outcomes of these computational studies are often validated through experimental assays. The data generated helps in building structure-activity relationships (SAR), which guide further optimization of the lead compounds.

Table 1: Examples of Research Findings from Computational and Screening Studies of Diol-Containing Scaffolds This table presents findings from studies on compounds containing diol or amino diol-like scaffolds, illustrating the types of data generated through computational design and screening.

| Compound/Derivative | Target | Key Finding/Activity | Research Focus |

| Aminodiol 9a (P1/P1' benzyl, P2/P2' Boc) | HIV-1 Protease | K_i = 100 nM; ED_50 = 80 nM | Optimization of amino diol scaffold for antiviral activity. nih.gov |

| abc1 | Epidermal Growth Factor Receptor (EGFR) | IC_50 = 7.1 µM (A549 cell line); 2.2 µM (A431 cell line) | In-silico design of '4-aminoquinazoline-6,7-diol' derivatives as EGFR inhibitors for lung cancer. biorxiv.org |

| abc4 | Epidermal Growth Factor Receptor (EGFR) | IC_50 = 8.0 µM (A549 cell line); 3.4 µM (A431 cell line) | In-silico design of '4-aminoquinazoline-6,7-diol' derivatives as EGFR inhibitors for lung cancer. biorxiv.org |

| Inhibitor 2n | G2019S Mutant LRRK2 | Nanomolar-level biochemical potency | Structure-based de novo design using a diol-containing scaffold identified from virtual screening. mdpi.com |

Reactivity and Transformation Studies of 2 Amino 5,5 Dimethylhexane 1,4 Diol

Reaction Mechanisms and Pathways of 2-Amino-5,5-dimethylhexane-1,4-diol

The reactivity of 2-Amino-5,5-dimethylhexane-1,4-diol is dictated by its constituent functional groups: a primary amine, a primary alcohol, and a secondary alcohol. These groups can react independently or in concert, leading to a variety of transformation pathways including oxidation, reduction, substitution, elimination, and cyclization.

Oxidation and Reduction Reactions of Amino Diols

The oxidation of amino diols like 2-Amino-5,5-dimethylhexane-1,4-diol can yield a range of products, depending on the reagents and conditions employed. The primary and secondary alcohol groups are susceptible to oxidation. Powerful oxidizing agents can convert the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone. Milder, more selective reagents could potentially target one hydroxyl group over the other. For instance, reagents like ruthenium(VIII) oxide are known to be powerful agents for converting secondary alcohols into ketones. thieme-connect.de The oxidation of diols can be complex; for example, the oxidation of hexane-2,5-diol can result in either a monoketone or a diketone, which may subsequently undergo dehydration to form cyclopentanone (B42830) derivatives. thieme-connect.de

Furthermore, the vicinal amino alcohol substructure in related molecules is known to undergo oxidative rearrangement. Coenzyme B12-dependent enzymes, for instance, can transform vicinal amino alcohols into an aldehyde and ammonia (B1221849). researchgate.net While 2-Amino-5,5-dimethylhexane-1,4-diol is a 1,3- and 1,4-amino diol, analogous oxidative pathways involving cleavage or rearrangement could be envisaged under specific catalytic conditions.

Reduction reactions for a saturated amino diol are less common as the functional groups are already in a reduced state. However, derivatives of the compound, such as ketones or imines formed from it, could be targeted for reduction.

Substitution and Elimination Reactions Involving the Hydroxyl and Amino Moieties

The hydroxyl groups of 2-Amino-5,5-dimethylhexane-1,4-diol can participate in nucleophilic substitution reactions. A common strategy involves converting a hydroxyl group into a better leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophile. Acid-catalyzed conditions can facilitate the protonation of a hydroxyl group, allowing it to leave as a water molecule, which can lead to substitution or elimination. thieme-connect.de

Elimination reactions, specifically dehydration of the alcohol moieties, are a significant pathway. thieme-connect.de Acid-catalyzed dehydration would likely proceed via an E1 mechanism, involving a carbocation intermediate. The stability of the resulting carbocation would influence the regioselectivity of the resulting alkene. Given the presence of two hydroxyl groups, both intramolecular (forming cyclic ethers) and intermolecular (forming polymers or larger ethers) dehydration are possibilities. thieme-connect.de The use of milder reaction conditions for substitution reactions, such as employing a base instead of strong acids, can often minimize the competing elimination pathway. thieme-connect.de

The amino group is generally a poor leaving group but can be made to undergo substitution after conversion into a diazonium salt, although this is more typical for anilines.

Cyclization Reactions and Heterocycle Formation (e.g., oxazolidine (B1195125) and 1,3-oxazine formation)

The structure of 2-Amino-5,5-dimethylhexane-1,4-diol, containing both amino and hydroxyl functionalities, makes it an ideal precursor for the synthesis of nitrogen- and oxygen-containing heterocycles. The spatial relationship between the functional groups dictates the size of the ring formed.

1,3-Oxazine Formation : The 1,3-relationship between the amino group at position 2 and the hydroxyl group at position 4 allows for the formation of a six-membered tetrahydro-1,3-oxazine ring. This type of cyclization is typically achieved by reacting the amino alcohol with an aldehyde or a ketone. This reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization. organic-chemistry.org

Oxazolidine Formation : While the prompt mentions oxazolidine formation, these five-membered rings are typically formed from 1,2-amino alcohols. organic-chemistry.orgresearchgate.net The reaction involves condensation with a carbonyl compound. Although not the primary cyclization product for 2-Amino-5,5-dimethylhexane-1,4-diol, it is a hallmark reaction for the broader class of amino alcohols.

Larger Ring Systems : The 1,4-relationship between the amino group at position 2 and the primary hydroxyl group at position 1 could potentially lead to the formation of a five-membered ring, while the relationship with the secondary hydroxyl at position 4 leads to the six-membered ring. The diol portion of the molecule, analogous to 2,5-dimethylhexane-2,5-diol, can be used in acid-catalyzed reactions to alkylate other molecules, such as reacting with bistetrazoles to form macrocyclic structures or with aromatics to form substituted tetralins. researchgate.netresearchgate.netmdpi.com This highlights the potential of the diol backbone to participate in complex cyclizations.

Table 1: Potential Cyclization Reactions

| Reacting Moieties (within Substrate) | Reagent | Potential Heterocyclic Product | Ring Size |

|---|---|---|---|

| C2-Amine & C4-Hydroxyl | Aldehyde/Ketone | Tetrahydro-1,3-oxazine | 6-membered |

| C2-Amine & C1-Hydroxyl | Aldehyde/Ketone | Substituted Oxazolidine/Pyrrolidine derivative | 5-membered |

| C1-Hydroxyl & C4-Hydroxyl | Acid Catalyst | Tetrahydrofuran derivative (via dehydration) | 5-membered |

Functional Group Transformations and Derivatization

The individual functional groups of 2-Amino-5,5-dimethylhexane-1,4-diol can be selectively modified to produce a wide array of derivatives.

Reactions of the Amino Moiety in 2-Amino-5,5-dimethylhexane-1,4-diol

The primary amino group is a versatile nucleophile and can undergo several common transformations:

Acylation : Reaction with acyl chlorides or anhydrides yields stable amide derivatives.

Alkylation : The amino group can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines or even quaternary ammonium (B1175870) salts is possible.

Imine Formation : Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). These imines can be further reduced to secondary amines or used as intermediates in cyclization reactions.

Reactions of the Hydroxyl Moieties in 2-Amino-5,5-dimethylhexane-1,4-diol

The primary and secondary hydroxyl groups also offer numerous handles for derivatization:

Esterification : The hydroxyl groups react with carboxylic acids (under Fischer esterification conditions) or more reactive derivatives like acyl chlorides to form esters. It is possible to achieve selective esterification due to the different reactivities of the primary and secondary alcohols.

Etherification : The formation of ethers can be accomplished, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. thieme-connect.de

Oxidation : As previously mentioned, selective oxidation can convert the primary alcohol to an aldehyde or carboxylic acid and the secondary alcohol to a ketone, providing access to a different class of compounds. thieme-connect.de

Table 2: Summary of Functional Group Derivatizations

| Functional Group | Reagent Class | Resulting Functional Group |

|---|---|---|

| Primary Amine | Acyl Halide / Anhydride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Aldehyde / Ketone | Imine (Schiff Base) |

| Primary/Secondary Alcohol | Acyl Halide / Carboxylic Acid | Ester |

| Primary/Secondary Alcohol | Alkyl Halide (with base) | Ether |

| Primary Alcohol | Oxidizing Agent | Aldehyde / Carboxylic Acid |

| Secondary Alcohol | Oxidizing Agent | Ketone |

Molecular Interactions of 2 Amino 5,5 Dimethylhexane 1,4 Diol in Biological Systems

Non-Covalent Interactions with Biomolecules

Non-covalent interactions are the primary forces governing the association of small molecules with macromolecules like proteins and enzymes. The specific functional groups on 2-Amino-5,5-dimethylhexane-1,4-diol suggest it can participate in a range of these interactions.

The molecular architecture of 2-Amino-5,5-dimethylhexane-1,4-diol allows for multiple types of non-covalent interactions with biological macromolecules.

Hydrogen Bonding : The primary amine (-NH2) and two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. In protein active sites, these groups can form hydrogen bonds with amino acid residues (e.g., aspartate, glutamate (B1630785), serine, threonine) or with the peptide backbone, contributing to binding affinity and specificity wikipedia.orgnih.gov. In biological systems, hydrogen bonding is crucial for orienting substrate molecules and lowering reaction barriers in many enzymatic reactions wikipedia.org.

Ionic Interactions : At physiological pH, the primary amino group is expected to be protonated (-NH3+), allowing it to form strong ionic bonds, or salt bridges, with negatively charged amino acid residues such as aspartate and glutamate on a protein's surface or within a binding pocket.

Hydrophobic Effects : The 5,5-dimethylhexane portion of the molecule provides a significant nonpolar surface. This alkyl group can engage in hydrophobic interactions with nonpolar amino acid side chains (e.g., leucine, isoleucine, valine, phenylalanine) within a protein's core youtube.com. This "hydrophobic effect" is a major driving force in protein folding and ligand binding, as it leads to the release of ordered water molecules, which is entropically favorable youtube.comyoutube.comyoutube.com.

| Interaction Type | Functional Group on 2-Amino-5,5-dimethylhexane-1,4-diol | Potential Interacting Partner in Proteins | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH) | Carbonyl oxygen, amide nitrogen, side chains of Ser, Thr, Asp, Glu, Asn, Gln, His | Binding specificity and orientation |

| Ionic Interactions (Salt Bridge) | Protonated Amino (-NH3+) | Carboxylate side chains of Asp, Glu | Strong, long-range attraction; anchoring |

| Hydrophobic Interactions | Dimethylhexane backbone | Side chains of Ala, Val, Leu, Ile, Phe, Trp | Major driving force for binding; stability |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making their modulation a key area of drug discovery ajwilsonresearch.comnih.gov. Small molecules, including amino acids and their derivatives, can influence these interactions acs.orgnih.gov. While specific studies on 2-Amino-5,5-dimethylhexane-1,4-diol are lacking, the principles derived from similar molecules suggest it could act as a PPI modulator.

Small molecules can modulate PPIs through several mechanisms nih.govresearchgate.net:

Orthosteric Inhibition : The molecule binds directly at the protein-protein interface, physically blocking the interaction. This often requires the molecule to mimic key "hot-spot" residues that contribute most of the binding energy nih.gov.

Allosteric Modulation : The molecule binds to a site distant from the protein interface (an allosteric site). This binding induces a conformational change in the protein that either prevents the interaction (allosteric inhibition) or enhances it (allosteric stabilization) researchgate.net.

Stabilization : The molecule can act as a "molecular glue," binding to a composite site formed only when the two proteins come together, thereby stabilizing the complex.

Research has shown that the effect of amino acids on PPIs can be additive, suggesting that complex mixtures of small molecules in the cellular environment collectively influence protein associations acs.orgnih.gov. The dual functionality of an amino diol—with its potential for both polar and nonpolar interactions—could allow it to engage with the often complex and amphipathic surfaces of protein-protein interfaces.

| Modulation Mode | Binding Site | Mechanism of Action | Potential Outcome |

|---|---|---|---|

| Orthosteric Inhibition | Protein-protein interface | Competitive binding, steric hindrance | Disruption of protein complex |

| Allosteric Inhibition | Allosteric (distant) site | Induces conformational change unfavorable for binding | Disruption of protein complex |

| Allosteric Stabilization | Allosteric (distant) site | Induces conformational change favorable for binding | Stabilization of protein complex |

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies at the Molecular Level

The diol and amine functionalities are present in many enzyme substrates and inhibitors. Understanding how these groups are recognized and processed provides insight into the potential biochemical roles of 2-Amino-5,5-dimethylhexane-1,4-diol.

The specific and reversible interaction between boronic acids and cis-diols is a well-established principle of molecular recognition, widely used in the development of sensors and separation technologies for biologically relevant diol-containing molecules like saccharides nih.govnih.gov.

Boronic acids (RB(OH)₂) react with 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters nih.govresearchgate.net. This interaction is covalent but reversible, with the stability of the complex being dependent on pH, the pKa of the boronic acid, and the structure of the diol nih.govresearchgate.net. The key to this recognition is the geometric arrangement of the hydroxyl groups on the diol. This principle highlights how specific spatial arrangements of functional groups, such as the 1,4-diol in the target molecule, can be selectively recognized by synthetic receptors or protein binding pockets. Although the 1,4-diol of 2-Amino-5,5-dimethylhexane-1,4-diol is not configured as a cis-diol for optimal five- or six-membered ring formation, the principles of shape and electronic complementarity are broadly applicable to its recognition by an enzyme active site.

| Boronic Acid | Diol | Binding Constant (Keq, M-1) at pH 7.4 | Reference |

|---|---|---|---|

| Phenylboronic acid | Fructose | ~1,500 | bath.ac.uk |

| Phenylboronic acid | Glucose | ~100 | bath.ac.uk |

| 2-Formylphenylboronic acid | Sorbitol | ~4,000 | nih.gov |

Diol dehydratase is a coenzyme B₁₂ (adenosylcobalamin)-dependent enzyme that catalyzes the dehydration of 1,2-diols to their corresponding aldehydes virginia.eduacs.org. The study of its mechanism provides a model for how enzymes can process diol substrates.

The catalytic cycle involves several key steps acs.orgoup.com:

Radical Generation : Substrate binding triggers the homolytic cleavage of the cobalt-carbon bond of coenzyme B₁₂, generating a highly reactive adenosyl radical.

Hydrogen Abstraction : The adenosyl radical abstracts a hydrogen atom from the C1 position of the diol substrate, creating a substrate radical.

Rearrangement : The substrate radical undergoes a rearrangement where the hydroxyl group from the C2 position migrates to the C1 position, forming a product-related radical.

Product Formation : The product radical abstracts a hydrogen atom back from 5'-deoxyadenosine, yielding the final aldehyde product and regenerating the adenosyl radical.

This mechanism is a paradigm for radical-based enzyme catalysis and highlights the intricate interactions required to bind the diol substrate and facilitate a complex chemical transformation virginia.eduresearchgate.net. Molecules that are similar to the substrate but cannot complete the catalytic cycle can act as mechanism-based inhibitors, leading to inactivation of the enzyme oup.commsu.edu. Given its structure, an amino diol like 2-Amino-5,5-dimethylhexane-1,4-diol could potentially interact with enzymes that process diols or amino alcohols, possibly acting as a substrate, a competitive inhibitor, or a mechanism-based inactivator.

Receptor Binding and Modulation Mechanisms

Many neurotransmitters and hormones are small molecules containing amine and/or hydroxyl groups that exert their effects by binding to specific protein receptors. For example, glutamate and glycine (B1666218) are amino acid neurotransmitters that bind to ionotropic receptors like the NMDA receptor nih.gov. The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, such as glycine or D-serine nih.gov.

Furthermore, catecholamines like isoprenaline, which contain both a catechol (a benzene-1,2-diol) moiety and an amino group, act as agonists at β-adrenergic receptors wikipedia.org. The binding of these ligands to their receptors is governed by a combination of hydrogen bonding, ionic interactions, and other non-covalent forces, leading to conformational changes in the receptor that trigger downstream signaling cascades.

Small molecules can also act as allosteric modulators of receptors, binding to a site distinct from the primary ligand binding site to enhance or diminish the receptor's response nih.gov. The structural features of 2-Amino-5,5-dimethylhexane-1,4-diol—a charged amino group, hydrogen-bonding hydroxyls, and a hydrophobic body—are common motifs in molecules that target neurotransmitter and hormone receptors. This suggests that it could potentially interact with various receptor systems, though specific targets cannot be identified without experimental data.

| Receptor Class | Example Receptor | Endogenous Ligand(s) | Key Ligand Functional Groups |

|---|---|---|---|

| Ionotropic Glutamate Receptors | NMDA Receptor | Glutamate, Glycine | Amino, Carboxylate |

| Adrenergic Receptors (GPCRs) | β₂-Adrenergic Receptor | Epinephrine, Norepinephrine | Amino, Hydroxyl (Catechol) |

Advanced Applications of 2 Amino 5,5 Dimethylhexane 1,4 Diol in Chemical Research

Chiral Catalysis and Asymmetric Synthesis Utilizing Amino Diol Ligands

Amino diols are a well-established class of compounds used as chiral ligands and catalysts in asymmetric synthesis. nih.govuni-koeln.de They can coordinate with metal centers or act as organocatalysts to facilitate stereoselective transformations.

Enantioselective Transformations in Organic Reactions

There is no specific research documenting the use of 2-Amino-5,5-dimethylhexane-1,4-diol as a ligand or catalyst for enantioselective transformations in organic reactions. General principles of asymmetric catalysis often involve the use of chiral ligands to create a chiral environment around a metal catalyst, influencing the stereochemical outcome of a reaction. nih.govacs.org However, no studies were found that apply these principles using this specific amino diol.

Role in Organocatalysis and Metal-Catalyzed Processes

The application of 2-Amino-5,5-dimethylhexane-1,4-diol in either organocatalysis or metal-catalyzed processes has not been reported in the available literature. While the development of novel chiral ligands is a significant area of research, nih.gov this particular compound does not appear to have been utilized or characterized for these purposes in published studies.

Scaffold for Macrocyclic and Supramolecular Chemistry

The synthesis of macrocycles is a field of significant interest due to their unique properties and applications in areas such as molecular recognition and catalysis. nih.govmdpi.com Diols and amines are common components in the construction of these large-ring structures.

Molecular Recognition and Host-Guest Chemistry

The ability of a molecule to engage in molecular recognition and host-guest chemistry is dependent on its three-dimensional structure and the presence of functional groups capable of non-covalent interactions. While the amino and hydroxyl groups of 2-Amino-5,5-dimethylhexane-1,4-diol could potentially participate in such interactions, there are no published studies investigating its capacity for molecular recognition or as a host molecule.

Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental components used in the synthesis of more complex molecules. sigmaaldrich.com Their functional groups and stereochemistry are crucial for the construction of intricate molecular architectures. nasa.govharvard.edugistda.or.thnrao.edu

Precursors for Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of 2-Amino-5,5-dimethylhexane-1,4-diol makes it a versatile intermediate in the synthesis of complex molecules targeted for biological activity. The presence of a primary amine and two hydroxyl groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

While specific, publicly documented examples of pharmaceuticals or agrochemicals derived directly from 2-Amino-5,5-dimethylhexane-1,4-diol are not extensively reported in readily available scientific literature, its classification as a "pharmaceutical intermediate" by chemical suppliers suggests its role in proprietary or early-stage drug discovery and development. The structural motifs that can be generated from this diol are of significant interest in medicinal chemistry. For instance, amino diol structures are key components in a range of therapeutic agents.

The general synthetic utility of this compound is highlighted by its potential to be transformed into various scaffolds. The following table outlines potential, albeit not explicitly documented, synthetic pathways for this compound in the context of pharmaceutical and agrochemical research.

| Functional Group | Potential Transformation | Resulting Structural Motif | Potential Application Area |

| Primary Amine | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines | Introduction of diverse side chains to modulate biological activity and physical properties. |

| Diol | Oxidation, Esterification, Etherification | Lactones, Diesters, Ethers | Formation of cyclic structures or modification of solubility and metabolic stability. |

| Amine and Diol | Cyclization Reactions | Heterocyclic compounds (e.g., morpholines, piperazines) | Generation of core scaffolds present in many biologically active molecules. |

It is important to note that the development of new pharmaceuticals and agrochemicals is a lengthy and often confidential process. The use of specific building blocks like 2-Amino-5,5-dimethylhexane-1,4-diol may not be disclosed until late-stage development or in patent literature that is not broadly indexed.

Role in Polymer Chemistry and Materials Science

In the realm of materials science, 2-Amino-5,5-dimethylhexane-1,4-diol serves as a valuable monomer or cross-linking agent in the synthesis of novel polymers. Its ability to participate in polymerization reactions through both its amine and hydroxyl groups allows for the creation of polymers with tailored properties.

The classification of this compound as a "polymer science material building block" by chemical suppliers points to its utility in creating polymers such as polyurethanes, polyesters, and polyamides. The incorporation of 2-Amino-5,5-dimethylhexane-1,4-diol into a polymer backbone can impart specific characteristics due to its unique structure.

Detailed research findings on specific polymers synthesized using 2-Amino-5,5-dimethylhexane-1,4-diol are not widely available in peer-reviewed journals. However, based on its structure, we can infer its potential contributions to polymer properties.

| Structural Feature | Potential Impact on Polymer Properties | Potential Polymer Type |

| Neopentyl Group | Increased thermal stability and chemical resistance due to the absence of tertiary hydrogens. | High-performance polyurethanes, polyesters. |

| Hydroxyl Groups | Sites for hydrogen bonding, leading to increased strength and stiffness. | Polyesters, Polyurethanes. |

| Amino Group | Can act as a curing site or a point for further functionalization of the polymer. | Epoxy resins, Polyamides. |

| Diol Functionality | Can create linear or cross-linked polymers depending on the co-monomers used. | Thermoplastics, Thermosets. |

The synthesis of specialty polymers often involves the use of unique monomers to achieve desired performance characteristics. While the specific applications of polymers derived from 2-Amino-5,5-dimethylhexane-1,4-diol are not explicitly detailed in the available literature, its structural attributes suggest its potential use in creating materials for coatings, adhesives, and engineering plastics where thermal stability and durability are crucial. Further research and publication in this area would be necessary to fully elucidate its role and the properties of the resulting materials.

Future Research Directions and Outlook for 2 Amino 5,5 Dimethylhexane 1,4 Diol

Emerging Synthetic Methodologies and Enabling Technologies

While 2-Amino-5,5-dimethylhexane-1,4-diol is commercially available, future research could focus on developing novel and more efficient synthetic routes. Exploration into stereoselective synthesis would be a significant advancement, allowing for the preparation of specific stereoisomers to investigate structure-activity relationships in various applications.

Emerging synthetic strategies could include:

Biocatalysis: Utilizing enzymes to catalyze key steps could offer high selectivity and milder reaction conditions, contributing to greener synthesis protocols.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety for potentially hazardous steps, and allow for easier scalability of production.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric amination or hydroxylation of suitable precursors could provide access to enantiomerically pure forms of the compound.

Research into the synthesis of related amino alcohols and diols provides a foundation for these future endeavors. For instance, studies on the synthesis of vicinal amino alcohols as models for enzyme-dependent reactions demonstrate methodologies that could be adapted. researchgate.net Similarly, the synthesis of terpene-derived diols highlights oxidation techniques that could be relevant. d-nb.info A patented one-step process for synthesizing 2,5-dimethyl-2,5-hexanediol, which shares a dimethylhexane backbone, involves the reaction of ethyne (B1235809) and acetone (B3395972) followed by hydrogenation, suggesting potential pathways for precursor synthesis. google.com

| Methodology | Potential Advantage | Relevant Precedent |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions | Enzymatic reactions in amino alcohol synthesis |

| Flow Chemistry | Enhanced safety, scalability, and control | Use in modern pharmaceutical synthesis |

| Asymmetric Catalysis | Access to specific enantiomers | Chiral catalysts for amine and alcohol synthesis |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of 2-Amino-5,5-dimethylhexane-1,4-diol is crucial for predicting its behavior and designing applications. Advanced spectroscopic techniques coupled with computational modeling can provide these fundamental insights.

Future research should involve:

Multinuclear NMR Spectroscopy: In-depth 1D and 2D NMR studies (COSY, HSQC, HMBC) can fully elucidate the chemical structure and connectivity. Nuclear Overhauser Effect (NOE) studies would be invaluable for determining through-space proximities and preferred conformations in solution.

Vibrational Spectroscopy (FTIR and Raman): These techniques can probe the intramolecular and intermolecular hydrogen bonding involving the amine and hydroxyl groups. Theoretical calculations can aid in assigning specific vibrational modes. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of different conformers, predict spectroscopic parameters, and understand the nature of intramolecular hydrogen bonds. researchgate.net Such studies have been performed on similar long-chain diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255), providing a framework for investigating 2-Amino-5,5-dimethylhexane-1,4-diol. researchgate.net

X-ray Crystallography: If a crystalline form can be obtained, single-crystal X-ray diffraction would provide definitive information about its solid-state structure and packing. This has been instrumental in characterizing macrocycles derived from the related 2,5-dimethylhexane-2,5-diol. researchgate.net

| Technique | Information Gained | Example from Related Compounds |

|---|---|---|

| 2D NMR (NOESY) | Solution-state conformation, proton proximities | Standard characterization for complex organic molecules |

| FTIR/Raman Spectroscopy | Hydrogen bonding interactions | Studies on various alkanediols researchgate.netresearchgate.net |

| DFT/MP2 Calculations | Conformational energies, predicted spectra | Analysis of 1,5-pentanediol and 1,6-hexanediol conformers researchgate.net |

| X-ray Crystallography | Definitive solid-state structure | Crystal structure determination of macrocycles researchgate.netmdpi.com |

Exploration of Novel Molecular Interactions and Mechanisms

The presence of multiple hydrogen bond donors (amine and two hydroxyls) and acceptors (amine nitrogen and two oxygens) suggests that 2-Amino-5,5-dimethylhexane-1,4-diol can participate in a rich network of non-covalent interactions. aablocks.com Understanding these interactions is key to unlocking its potential in supramolecular chemistry and as a functional molecule.

Areas for future exploration include:

Host-Guest Chemistry: Investigating its ability to act as a guest within macrocyclic hosts or, conversely, to self-assemble into larger supramolecular structures.

Coordination Chemistry: The amino and hydroxyl groups could act as ligands, coordinating to metal centers to form novel metal-organic complexes. Research on the use of 2,5-dimethylhexane-2,5-diol in forming macrocyclic ligands for metal complexation supports this direction. researchgate.netmdpi.com

Biomimetic Studies: Vicinal amino alcohols are studied as models for coenzyme B12-dependent enzyme reactions. researchgate.net Future research could explore if 2-Amino-5,5-dimethylhexane-1,4-diol can serve as a model system for understanding enzymatic mechanisms, particularly those involving amino alcohol substrates.

Development of New Applications in Chemical Synthesis and Materials Science

The bifunctional nature of 2-Amino-5,5-dimethylhexane-1,4-diol makes it a prime candidate for a "versatile small molecule scaffold" in both chemical synthesis and materials science. cymitquimica.com

Potential applications to be investigated include:

Polymer Synthesis: The compound could serve as a monomer for the synthesis of new polymers. For example, it could be used in aza-Michael addition polymerizations with diacrylates to create poly(β-amino esters), a class of biodegradable polymers. d-nb.info This approach has been successfully demonstrated with other terpene-derived diols. d-nb.info

Building Block for Complex Molecules: Its distinct functional groups allow for selective modification, making it a useful starting material or intermediate in multi-step syntheses of pharmaceuticals or agrochemicals.

Materials Science: As a diol, it could be incorporated into polyesters or polyurethanes to modify their properties. The amine functionality could be used to cross-link epoxy resins or to modify surfaces to alter properties like hydrophilicity or adhesion. The use of diamines like 2,5-dimethylhexane-1,6-diamine in polyamine chemistry suggests analogous roles for this amino diol. google.com

The exploration of these research avenues will undoubtedly expand the scientific understanding and practical utility of 2-Amino-5,5-dimethylhexane-1,4-diol, paving the way for its use in innovative chemical and material applications.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 2-Amino-5,5-dimethylhexane-1,4-diol?

To confirm the structure of 2-Amino-5,5-dimethylhexane-1,4-diol, researchers should employ a combination of techniques:

- Single-crystal X-ray diffraction (XRD) to resolve the molecular geometry and hydrogen-bonding networks, as demonstrated in studies of butane-1,4-diol solvates .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to map proton and carbon environments, particularly focusing on the amino and hydroxyl groups.

- Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., -OH, -NH₂) and hydrogen-bonding interactions.

- Mass spectrometry for molecular weight confirmation.

Q. What synthetic strategies are effective for introducing amino groups into diol frameworks?

Amino-diol synthesis can leverage:

- Reductive amination : Reacting a ketone intermediate (e.g., 5,5-dimethylhexane-1,4-dione) with ammonia or amines under reducing conditions.

- Nucleophilic substitution : Replacing a hydroxyl group with an amino group via intermediates like mesylates or tosylates.

- Protection/deprotection strategies : Temporarily blocking hydroxyl groups during amine introduction, as seen in triazine-based syntheses .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as they stabilize polar functional groups.

- Conduct thermal stability assays via differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Store samples under inert gas (N₂/Ar) to prevent oxidation of the amino group .

Advanced Research Questions

Q. How does stereochemistry influence intermolecular interactions in 2-Amino-5,5-dimethylhexane-1,4-diol crystals?

The stereochemistry of the amino and hydroxyl groups dictates hydrogen-bonding patterns. For example:

- Ribbon or sheet structures may form via R₂²(8) or R₃²(8) motifs, as observed in diol solvates .

- Computational tools like density functional theory (DFT) can model hydrogen-bond strengths and predict packing arrangements.

- Variable-temperature XRD experiments reveal thermal effects on crystal lattice stability.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational exchange (e.g., amine inversion).

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify splitting patterns.

- Cross-validate with computational predictions : Compare experimental data with quantum-chemical shift calculations (e.g., using Gaussian or ORCA software).

Q. What experimental designs are optimal for evaluating biological activity of amino-diol derivatives?

- In vitro assays : Test antiprotozoal or antimicrobial activity using standardized protocols (e.g., microdilution assays), as applied to benzimidazole-aminoacetamide derivatives .

- Structure-activity relationship (SAR) studies : Modify the amino or diol groups systematically and assess changes in bioactivity.

- Molecular docking : Screen against target enzymes (e.g., parasitic proteases) to identify binding modes.

Q. How can reaction pathways for amino-diol functionalization be optimized to avoid side products?

- Mechanistic studies : Use kinetic isotope effects (KIE) or trapping experiments to identify intermediates.

- Catalytic optimization : Test transition-metal catalysts (e.g., Ru or Pd complexes) for selective hydrogenation or cross-coupling, inspired by Grubbs metathesis applications .

- In situ monitoring : Employ techniques like Raman spectroscopy or HPLC-MS to track reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.